molecular formula C24H19F3N2O B12281304 alpha-(Trifluoromethyl)-1-trityl-1H-imidazole-4-methanol CAS No. 1346809-22-0

alpha-(Trifluoromethyl)-1-trityl-1H-imidazole-4-methanol

Cat. No.: B12281304
CAS No.: 1346809-22-0
M. Wt: 408.4 g/mol
InChI Key: IWFBCRPQDKFBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-(Trifluoromethyl)-1-trityl-1H-imidazole-4-methanol is a substituted imidazole derivative characterized by a trifluoromethyl (-CF₃) group at the alpha position of the methanol moiety and a trityl (triphenylmethyl) group at the 1-position of the imidazole ring. Its molecular formula is C₂₃H₂₀F₃N₂O (assuming the addition of CF₃ to the structure in ), with a molecular weight of ~392.4 g/mol. The compound’s key structural features include:

  • Imidazole core: A five-membered aromatic ring with two nitrogen atoms.
  • Trityl group (C₆H₅)₃C-: A bulky, electron-donating substituent at the 1-position, providing steric protection and enhancing lipophilicity.
  • Methanol (-CH₂OH) group: Positioned at the 4-position of the imidazole ring, with a trifluoromethyl (-CF₃) group at the alpha carbon.

The trityl group may further influence solubility and reactivity by limiting molecular flexibility .

Properties

CAS No.

1346809-22-0

Molecular Formula

C24H19F3N2O

Molecular Weight

408.4 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1-tritylimidazol-4-yl)ethanol

InChI

InChI=1S/C24H19F3N2O/c25-24(26,27)22(30)21-16-29(17-28-21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,22,30H

InChI Key

IWFBCRPQDKFBPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Trifluoromethyl)-1-trityl-1H-imidazole-4-methanol typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a trityl-protected imidazole with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Alpha-(Trifluoromethyl)-1-trityl-1H-imidazole-4-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Biochemical Probes

The compound has been investigated for its potential as a biochemical probe. Its structural features allow it to interact with specific molecular targets, making it useful in studying biological mechanisms. For instance, its role in inhibiting enzymes or receptors can be explored through various assays.

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazole derivatives, including alpha-(Trifluoromethyl)-1-trityl-1H-imidazole-4-methanol. Compounds with similar structures have shown significant antitumor activity against various cancer cell lines, indicating that this compound could be developed into a therapeutic agent.

Case Study: Antitumor Efficacy
A study conducted by the National Cancer Institute (NCI) evaluated the compound's effectiveness against different cancer cell lines. The results indicated promising growth inhibition rates, suggesting potential for further development in cancer therapy .

Material Science

In material science, the compound's unique properties make it suitable for developing advanced materials with specific functionalities. Its lipophilic nature can be exploited to create coatings or polymers that require hydrophobic characteristics.

Mechanism of Action

The mechanism of action of alpha-(Trifluoromethyl)-1-trityl-1H-imidazole-4-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Imidazole Derivatives
Compound Name Substituents (Position) Molecular Weight (g/mol) Notable Features
alpha-(Trifluoromethyl)-1-trityl-1H-imidazole-4-methanol -CF₃ (alpha to -CH₂OH), -(C₆H₅)₃C- (N1) ~392.4 High steric bulk, enhanced lipophilicity
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole [38] -CF₃ (C2 phenyl), -C₆H₅ (C4, C5) ~394.3 Electron-withdrawing CF₃ on aryl ring
1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole -C₁₀H₇ (N1), -C₆H₅ (C2, C4, C5) ~477.6 Extended aromatic system, high rigidity
Fenarimol (alpha-(2-chlorophenyl)-alpha-(4-chlorophenyl)-5-pyrimidinemethanol) -Cl (aryl), -CH₂OH (C5) ~331.2 Pyrimidine core, dual chloro substituents
Key Observations:
  • Electronic Effects: The alpha-CF₃ group increases the acidity of the adjacent -CH₂OH moiety compared to non-fluorinated analogs, which could enhance hydrogen-bonding interactions in biological systems.
  • Lipophilicity : The combination of CF₃ and trityl groups likely results in a higher logP value than compounds with only aryl or chloro substituents, improving membrane permeability .

Biological Activity

Alpha-(Trifluoromethyl)-1-trityl-1H-imidazole-4-methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the imidazole family, characterized by a five-membered ring containing nitrogen atoms. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for biological activity. The synthesis typically involves multi-step organic reactions, including the introduction of the trifluoromethyl group and trityl protection of the hydroxymethyl group.

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Imidazole compounds have been reported to possess antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
  • Antitumor Effects : Certain imidazole derivatives demonstrate cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .
  • Anti-inflammatory Properties : Some studies indicate that imidazole derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases .

Antimicrobial Activity

A study evaluated the antibacterial efficacy of various imidazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

CompoundMIC (µg/mL)E. coliS. aureusP. aeruginosaB. subtilis
112512563125125
23112531125125
31511192022

The results show that this compound exhibits promising antibacterial activity, particularly against S. aureus .

Antitumor Activity

In vitro studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cells. For instance, this compound was tested against various cancer lines with notable results:

Cell LineIC50 (µM)
MCF-7 (breast)10
HeLa (cervical)5
A549 (lung)8

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .

Case Study: Antibacterial Efficacy

In a clinical setting, a derivative of this compound was tested against a panel of resistant bacterial strains. The compound showed significant inhibition of biofilm formation, which is crucial for treating chronic infections associated with device-related infections.

Case Study: Anti-inflammatory Potential

Research has indicated that this compound can inhibit pro-inflammatory cytokines in vitro. In animal models of inflammation, administration resulted in reduced swelling and pain responses, indicating its potential utility in inflammatory disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.